Calcium metavanadate

Descripción general

Descripción

Synthesis Analysis

The synthesis of calcium metavanadate and related compounds involves various chemical processes and catalytic methods. For example, ammonium metavanadate has been used as a catalyst in the synthesis of benzimidazole derivatives, showcasing the reactivity and utility of vanadate compounds in organic synthesis (Jadhav et al., 2009). Additionally, research has focused on understanding the kinetics of reactions involving vanadate compounds, such as the carbonate leaching for calcium metavanadate, providing insights into the efficiency and mechanisms of vanadium extraction processes (Shi et al., 2016).

Molecular Structure Analysis

Comprehensive studies have been conducted on the electronic, optical, and thermophysical properties of metavanadates, including calcium metavanadate. These studies reveal that compounds like CaV2O6 are semiconductors with indirect band gaps and exhibit light-emitting properties, making them ideal candidates for applications in phosphors or optoelectronic devices. The structural analysis also highlights the negative thermal expansion of CaV2O6 due to the rocking of CaO6 octahedra, which is crucial for understanding the material's behavior under different temperature conditions (Jin et al., 2022).

Chemical Reactions and Properties

Calcium metavanadate participates in various chemical reactions, demonstrating a range of chemical properties. For instance, the interaction of vanadate compounds with biological systems, such as the modulation of macrophage activation by ammonium metavanadate, sheds light on the immunotoxic effects and the molecular basis of signal transduction involved in macrophage activation. These studies provide critical insights into the biological and chemical reactivity of vanadate compounds (Vaddi & Wei, 1996).

Aplicaciones Científicas De Investigación

Analytical Applications in Calcium Determination : Calcium metavanadate assists in eliminating the interfering effect of phosphates in the determination of calcium in feeding-stuffs through atomic absorption spectrophotometry. This process allows for the use of solutions containing phospho-vanadomolybdate for calcium content determination as well (Sarudi, 1980).

Electronic, Optical, and Thermophysical Properties : CaV2O6 has been noted for its potential in practical applications, such as phosphors or optoelectronic devices, due to its semiconducting properties and visible light-emitting capabilities. It also exhibits negative thermal expansion and unique thermal transport features, making it relevant in the field of material science (Jin et al., 2022).

Medical Applications : While not directly involving calcium metavanadate, research on sodium metavanadate has shown potential as an oral hypoglycemic agent in diabetes mellitus treatment. This study indicates a broader context for metavanadate compounds in medical research (Goldfine et al., 1995).

Immunotoxic Effects : Ammonium metavanadate's effect on macrophage activation suggests implications for understanding the immunotoxic impact of vanadate compounds (Vaddi & Wei, 1996).

Protective Role in Lung Injury : Research indicates that sodium metavanadate can have a protective effect against lung injury induced by paraquat, mediated through calcium-dependent mechanisms (Barnard et al., 1992).

Bone Formation and Mineralization : Calcium metavanadate's effects on bone formation and mineralization have been studied using fish bone-derived cell lines. It showed stimulation of cell proliferation and impacted extracellular matrix mineralization (Tiago et al., 2008).

Use in Separation Techniques : Its use in separating strontium and barium from calcium in analytical chemistry through the ring oven technique highlights another practical application (Chatterjee & Dey, 1966).

Redistribution of Subcellular Calcium : Studies on vanadate-induced calcium mobilization in rat liver offer insights into cellular mechanisms and potential therapeutic applications (Gullapalli et al., 1989).

Direcciones Futuras

Propiedades

IUPAC Name |

calcium;oxido(dioxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.6O.2V/q+2;;;;;2*-1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWNZRZGKVWORZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

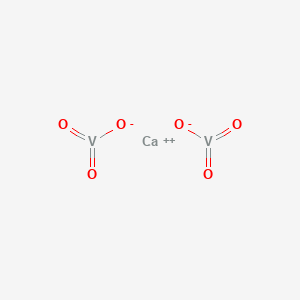

[O-][V](=O)=O.[O-][V](=O)=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(VO3)2, CaO6V2 | |

| Record name | calcium metavanadate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893970 | |

| Record name | Calcium vanadate(V) (Ca(VO3)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Vanadate (VO31-), calcium (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Calcium metavanadate | |

CAS RN |

14100-64-2 | |

| Record name | Vanadate (VO31-), calcium (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium vanadate(V) (Ca(VO3)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium divanadium hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.